molecular formula C18H16N4O2 B12248891 1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B12248891
M. Wt: 320.3 g/mol
InChI Key: FHZLOCTZSWAAOA-UHFFFAOYSA-N
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Description

1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. The compound features a pyrrolidin-2-one core, which is a versatile scaffold known for its biological activity . The presence of the oxadiazole and pyridine rings further enhances its potential for various applications.

Preparation Methods

The synthesis of 1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.

Chemical Reactions Analysis

1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrrolidin-2-one core allows the compound to bind to various proteins, influencing their activity. The oxadiazole and pyridine rings contribute to the compound’s ability to modulate enzyme activity and receptor binding . These interactions can lead to changes in cellular pathways, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to its combination of the pyrrolidin-2-one, oxadiazole, and pyridine rings. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential for diverse applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

1-benzyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C18H16N4O2/c23-16-9-15(12-22(16)11-13-5-2-1-3-6-13)18-20-17(21-24-18)14-7-4-8-19-10-14/h1-8,10,15H,9,11-12H2

InChI Key

FHZLOCTZSWAAOA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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